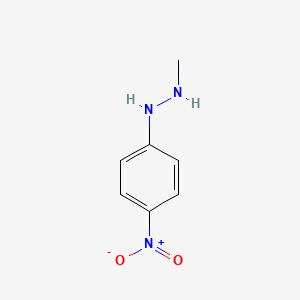![molecular formula C13H8N4O2 B12610404 4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile CAS No. 918340-70-2](/img/structure/B12610404.png)
4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile is a compound that belongs to the class of organic compounds known as furo[2,3-d]pyrimidines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyrimidine ring.
Preparation Methods
The synthesis of 4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Amination: Introduction of the amino group at the 2-position of the furo[2,3-d]pyrimidine ring.
Coupling with 2-hydroxybenzonitrile: This step involves the coupling of the aminated furo[2,3-d]pyrimidine with 2-hydroxybenzonitrile under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting protein kinases involved in cancer cell proliferation.
Biological Research: The compound is used to investigate cellular signaling pathways and their modulation.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby blocking the signaling pathways that promote cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and is a key area of research in oncology .
Comparison with Similar Compounds
4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile can be compared with other furo[2,3-d]pyrimidine derivatives, such as:
4-amino-3-(4-(2-fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound is also a potent kinase inhibitor with enhanced activity due to the presence of specific substituents.
2-[5,6-bis-(4-methoxy-phenyl)-furo[2,3-d]pyrimidin-4-ylamino]-ethanol:
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable compound for targeted cancer therapy research.
Properties
CAS No. |
918340-70-2 |
|---|---|
Molecular Formula |
C13H8N4O2 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
4-(furo[2,3-d]pyrimidin-2-ylamino)-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H8N4O2/c14-6-8-1-2-10(5-11(8)18)16-13-15-7-9-3-4-19-12(9)17-13/h1-5,7,18H,(H,15,16,17) |
InChI Key |
CDVGIXBCTYWBCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C3C=COC3=N2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



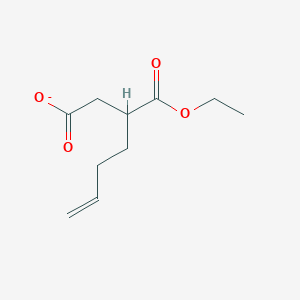
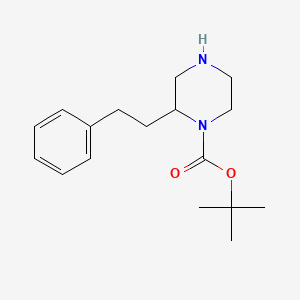
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)

![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
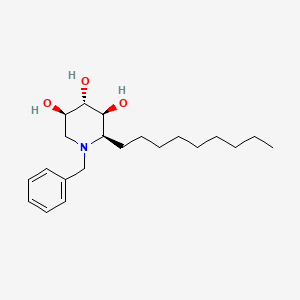
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)

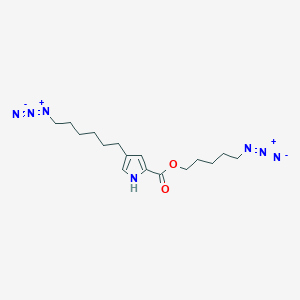
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)

